![molecular formula C18H18N2O3S2 B2881699 2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 896270-95-4](/img/structure/B2881699.png)
2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of compounds related to 2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been explored, showing potential as class III agents for treating arrhythmias. Specifically, derivatives with imidazolylbenzamides or benzene-sulfonamides have been compared to sematilide, a clinical trial phase selective class III agent, indicating the viability of the 1H-imidazol-1-yl moiety as a substitute for the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).
Anticancer Potential
Research has also explored the synthesis of derivatives with potential pro-apoptotic effects on cancer cells. For instance, compounds synthesized from indapamide, including those with a 2-methyl-benzothiazole structure, demonstrated significant proapoptotic activity on melanoma cell lines. This suggests that certain derivatives could be promising candidates for anticancer therapies (Yılmaz et al., 2015).
Synthesis of Heterocycles
Efforts in synthesizing benzothiazole- and benzimidazole-based heterocycles have been successful, utilizing derivatives for constructing various biologically significant heterocycles. This area of research is crucial for developing novel compounds with potential applications in drug discovery and other fields (Darweesh et al., 2016).
Antimicrobial Activity
Some derivatives have shown promising results in antimicrobial and antifungal studies. For example, compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings indicate potential applications in developing new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-9-10-12(2)16-15(11)20(3)18(24-16)19-17(21)13-7-5-6-8-14(13)25(4,22)23/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIUEYHOXMXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
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